molecular formula C6H4F10O B160812 Bis(2,2,3,3,3-pentafluoropropyl)ether CAS No. 1691-22-1

Bis(2,2,3,3,3-pentafluoropropyl)ether

Cat. No.: B160812
CAS No.: 1691-22-1
M. Wt: 282.08 g/mol
InChI Key: HEYOKACDPBMEMP-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,3-pentafluoropropyl)ether is a chemical compound with the molecular formula C6H4F10O and a molecular weight of 282.08 g/mol . It is characterized by its high fluorine content, which imparts unique physical and chemical properties. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)ether typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with a suitable etherifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,3,3,3-pentafluoropropyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated aldehydes or ketones, while reduction can produce fluorinated alcohols .

Scientific Research Applications

Bis(2,2,3,3,3-pentafluoropropyl)ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2,2,3,3,3-pentafluoropropyl)ether exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms in the compound leads to strong dipole-dipole interactions and hydrogen bonding with target molecules. This can influence the reactivity and stability of the compound in various chemical and biological systems .

Comparison with Similar Compounds

  • Bis(2,2,3,3,3-pentafluoropropyl)carbonate
  • Methyl 2,2,3,3,3-pentafluoropropyl ether

Comparison: Bis(2,2,3,3,3-pentafluoropropyl)ether is unique due to its specific ether linkage and high fluorine content, which imparts distinct physical and chemical properties compared to similar compounds. For instance, Bis(2,2,3,3,3-pentafluoropropyl)carbonate has a carbonate linkage, which affects its reactivity and applications. Methyl 2,2,3,3,3-pentafluoropropyl ether, on the other hand, has a different alkyl group, influencing its boiling point and solubility .

Biological Activity

Bis(2,2,3,3,3-pentafluoropropyl)ether is a fluorinated ether compound that has garnered interest in various fields due to its unique properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two 2,2,3,3,3-pentafluoropropyl groups attached via an ether linkage. The high fluorine content imparts significant chemical stability and unique interactions with biological molecules.

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The electronegativity of fluorine atoms allows for strong dipole-dipole interactions and hydrogen bonding with target proteins and enzymes. These interactions can modulate enzyme activity either as inhibitors or activators depending on the specific biological context.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Drug Development : The compound is investigated for its role in the design of fluorinated pharmaceuticals. Its unique structure may enhance the pharmacokinetics and bioavailability of drug candidates .
  • Enzyme Interaction Studies : Studies have shown that fluorinated compounds can affect enzyme kinetics. This compound is used to explore these effects in various biochemical pathways.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Fluorinated Drug Design : In a study focusing on the synthesis of new antiviral agents, this compound was utilized as a building block. The resulting compounds exhibited enhanced antiviral activity compared to their non-fluorinated counterparts due to increased lipophilicity and metabolic stability.
  • Toxicological Assessments : Investigations into the toxicological profile of this compound indicate low acute toxicity in mammalian cell lines. However, chronic exposure studies are necessary to fully understand its long-term effects .

Data Table: Summary of Biological Activities

Activity Type Description References
Drug DevelopmentUsed in synthesis of fluorinated pharmaceuticals with enhanced properties
Enzyme InteractionModulates enzyme activity; potential inhibitor or activator
Toxicological ProfileLow acute toxicity; requires further chronic exposure studies

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F10O/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYOKACDPBMEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278232
Record name Ether, bis(2,2,3,3,3-pentafluoropropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691-22-1
Record name Ether, bis(2,2,3,3,3-pentafluoropropyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1691-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, bis(2,2,3,3,3-pentafluoropropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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